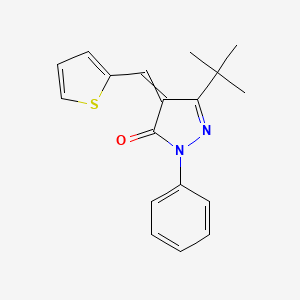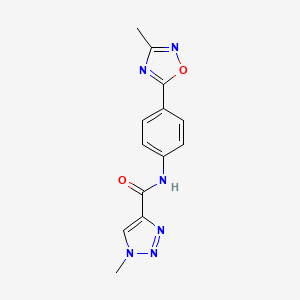
5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of angiotensin II receptor antagonists, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were synthesized, demonstrating the importance of substituents on the pyrazole ring for binding affinity and oral activity. Bulky alkyl groups at certain positions were found to enhance potencies . Similarly, novel 5-phenyl-3-(2,2':5',2''-terthien-5-yl)-4,5-dihydro-1H-pyrazolines were synthesized, showing enhanced photoactivated cytotoxicities upon UV-A light irradiation, indicating the role of the thiophene ring in inhibitory activities . Additionally, a new Schiff base involving a pyrazole moiety was synthesized and characterized, with theoretical studies supporting the experimental findings . Another study reported the synthesis of 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, which were structurally characterized and showed promising anti-inflammatory and anti-bacterial properties . Lastly, novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles were synthesized, with some compounds displaying significant fungicidal activity .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a pyrazine derivative were investigated using spectroscopic methods and theoretical calculations, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . Structural studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provided detailed insights into the planar heterocyclic core and the intermolecular interactions within the crystalline lattice . Schiff base derivatives of pyrazole were also studied, with the equilibrium geometries obtained from theoretical calculations matching well with X-ray diffraction results .
Chemical Reactions Analysis
The photoactivated cytotoxicity of pyrazoline derivatives was evaluated, showing that UV-A light irradiation significantly enhanced the inhibitory activities of these compounds, suggesting a potential application as photoactivated pesticides . Photochemical studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones revealed that UV irradiation induces decomposition in some derivatives, highlighting the importance of understanding the photochemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The first hyperpolarizability of a pyrazine derivative suggested a significant nonlinearity of the molecule, which is attributed to the extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The crystal structures of various pyrazole derivatives revealed different modes of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their physical properties and reactivity .
Scientific Research Applications
Hydrogen Bonding Studies
- Pyrazole derivatives, including those similar to 5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one, have been extensively studied for their hydrogen-bonding patterns. For example, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through C-H...N hydrogen bonding, indicating potential for complex molecular interactions (Abonía et al., 2007).
Crystal Structure Analysis
- Similar compounds have been synthesized and characterized, revealing insights into their molecular structures. For instance, studies on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles showed isomorphisms and hydrogen-bonded supramolecular structures, emphasizing the structural diversity of such compounds (Castillo et al., 2009).
Synthesis and Reactivity
- Research into pyrazoles has focused on their synthesis and functionalization. For instance, studies have detailed the synthesis of pyrazoles with various functionalized substituents, highlighting the versatility and reactivity of these compounds in chemical syntheses (Grotjahn et al., 2002).
Molecular Dimerization
- Investigations into 3,5-diaryl-1H-pyrazoles have shown interesting behaviors such as molecular dimerization, which is significant for understanding the molecular interactions and potential applications in material science (Zheng et al., 2010).
Pharmacological Activity
- While the request excludes information related to drug use and dosage, it's notable that compounds structurally similar to this compound have been explored for their potential pharmacological activities, including as angiotensin II antagonists (Almansa et al., 1997).
Computational Chemistry
- Computational studies have been conducted to understand the reactivity and selectivity of pyrazole compounds, aiding in the design of new molecules with desired properties (González et al., 2013).
Antimicrobial and Antifungal Research
- Pyrazole derivatives have been evaluated for antimicrobial and antifungal activities, indicating their potential use in developing new therapeutic agents (Hamed et al., 2020).
properties
IUPAC Name |
5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWRGLWLRZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010704.png)

![2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010708.png)
![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)
![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)
![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)


![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)
![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)